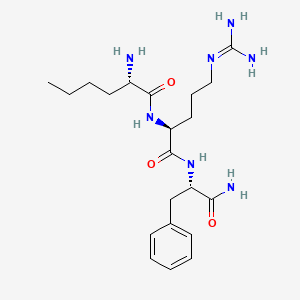
Nle-Arg-Phe amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Nle-Arg-Phe amide is a molluscan cardioexcitatory neuropeptide analog . This compound primarily targets the cardiovascular system and plays a significant role in modulating neuroendocrine signaling .
Mode of Action
It is known to interact with its targets in the cardiovascular system, leading to cardioexcitatory effects
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cardiovascular function and neuroendocrine signaling . The compound’s action can lead to various downstream effects, including changes in heart rate and blood pressure.
Result of Action
The primary result of this compound’s action is its cardioexcitatory effect . It modulates neuroendocrine signaling, which can lead to changes in cardiovascular function . The specific molecular and cellular effects of this compound’s action are subject to ongoing research.
Biochemical Analysis
Biochemical Properties
Nle-Arg-Phe amide interacts with various enzymes, proteins, and other biomolecules. It is known to be a molluscan cardioexcitatory neuropeptide analog
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it is known to influence cell function by acting as a cardioexcitatory neuropeptide in mollusks . Detailed information on its impact on cell signaling pathways, gene expression, and cellular metabolism is currently limited.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nle-Arg-Phe amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to the resin, followed by the stepwise addition of arginine and norleucine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Nle-Arg-Phe amide can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: The peptide bond can be reduced under specific conditions.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for amino group substitution.
Major Products Formed
Oxidation: Citrulline-containing peptides.
Reduction: Reduced peptides with altered peptide bonds.
Substitution: Alkylated or acylated peptides.
Scientific Research Applications
Nle-Arg-Phe amide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in neuropeptide signaling and cardiovascular regulation in mollusks.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparison with Similar Compounds
Similar Compounds
Arg-Phe amide: A simpler analog lacking the norleucine residue.
Nle-Phe amide: Lacks the arginine residue.
Nle-Arg amide: Lacks the phenylalanine residue.
Uniqueness
Nle-Arg-Phe amide is unique due to the presence of all three amino acid residues, which confer specific biological activity and receptor binding properties. The combination of norleucine, arginine, and phenylalanine allows for a broader range of interactions with target receptors, making it a versatile tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N7O3/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26)/t15-,16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMYDYSYRCLZEG-ULQDDVLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745616 |
Source


|
| Record name | L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-29-2 |
Source


|
| Record name | L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
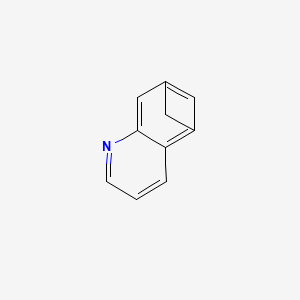
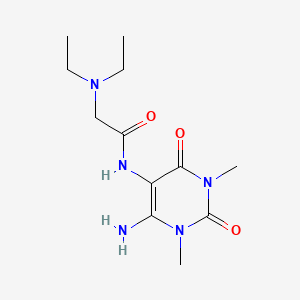
![[(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl] acetate](/img/structure/B560710.png)
![4,5-Dihydroacenaphtho[5,4-d]thiazole](/img/structure/B560716.png)
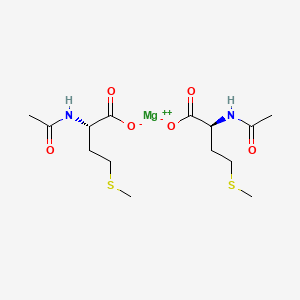
![2-[(3,5-Dibromopyridin-2-yl)azo]-5-[ethyl(2-hydroxy-3-sulfopropyl)amino]benzoic acid](/img/structure/B560718.png)
![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B560719.png)

![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)
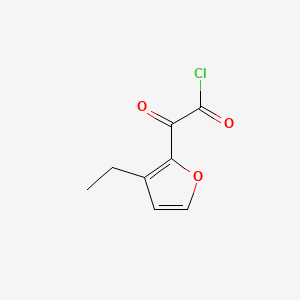


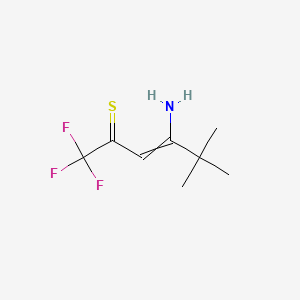
![2h-Furo[3,2-g]indole](/img/structure/B560729.png)
